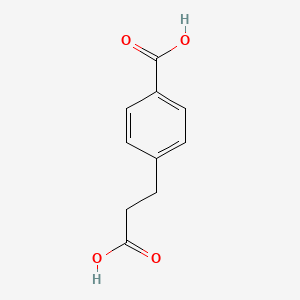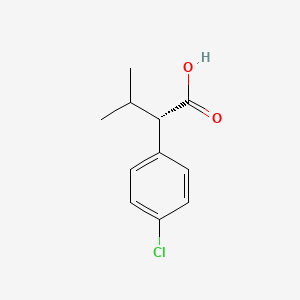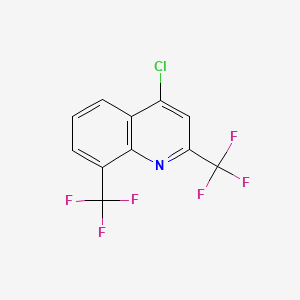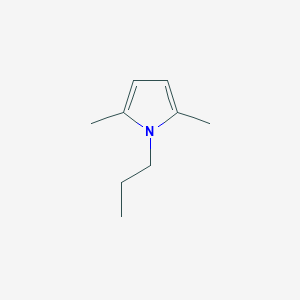
2,5-Dimethyl-1-propyl-1H-pyrrole
Descripción general
Descripción
2,5-Dimethyl-1-propyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N and a molecular weight of 137.22 . It is a member of the pyrrole family .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1-propyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and two double bonds, with methyl groups at the 2 and 5 positions and a propyl group at the 1 position .Physical And Chemical Properties Analysis
2,5-Dimethyl-1-propyl-1H-pyrrole has a boiling point of 205.1±9.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3 . It has a molar refractivity of 44.9±0.5 cm3, a polar surface area of 5 Å2, and a molar volume of 156.9±7.0 cm3 .Aplicaciones Científicas De Investigación
Catalytic Applications
Nano β-PbO was used to synthesize 2,5-dimethyl-N-substituted pyrroles, demonstrating its efficiency as a recyclable catalyst. This process involved condensation of substituted anilines with 2,5-hexanedione, with the compounds characterized through various spectral data (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).
Alkaloid Synthesis
New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense, indicating potential for chemical diversity and stereoisomeric complexity in pyrrole derivatives (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).
Antimicrobial Applications
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant in vitro antimicrobial activities. This suggests potential for pyrrole derivatives in antimicrobial agent development (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spectroscopic and Computational Studies
Several studies have focused on the structural and spectroscopic analysis of dimethyl pyrrole derivatives. This includes examination of their molecular structures, vibrational analysis, and computational studies to understand their chemical properties and reactivity (Singh, Rawat, & Sahu, 2014), (Silva & Santos, 2010).
Crystal Structure Analysis
Several studies focused on determining the crystal structures of dimethyl pyrrole derivatives, contributing to the understanding of their chemical behavior and potential applications (Hong, 2000).
Ring-Expansion Reactions
Investigations on the reaction of dimethyl pyrroles with dichlorocarbene have led to the formation of 2-dichloromethyl-2H-pyrrole and 3-chloropyridines, supporting mechanistic studies in organic chemistry (Jones & Rees, 1969).
Non-linear Optical Material Applications
The study of the first hyperpolarizability of dimethyl pyrrole derivatives suggests their potential use as non-linear optical materials, expanding the utility of these compounds in material science (Singh, Rawat, & Sahu, 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, highlighting their potential in industrial applications (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Propiedades
IUPAC Name |
2,5-dimethyl-1-propylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJSHHYPARDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335838 | |
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-propyl-1H-pyrrole | |
CAS RN |
20282-39-7 | |
| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)
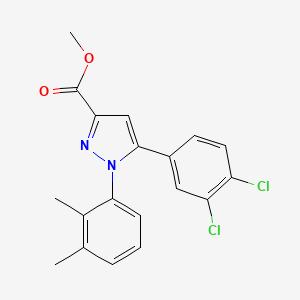


![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)



